molecular formula C7H13Cl2N5O B2602847 3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2094616-91-6

3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

Cat. No.: B2602847
CAS No.: 2094616-91-6
M. Wt: 254.12
InChI Key: KFTSDXHQNVQZIF-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a bicyclic heterocyclic compound featuring a triazole ring fused to a pyrazinone scaffold. Its structure includes a methylaminomethyl substituent at position 3 and exists as a dihydrochloride salt, enhancing its solubility and stability for pharmacological applications . The compound is categorized under chemical class C8 in industrial databases, with a purity of 95% and CAS registry number EN300-385221 .

Properties

IUPAC Name

3-(methylaminomethyl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O.2ClH/c1-8-4-5-10-11-6-7(13)9-2-3-12(5)6;;/h8H,2-4H2,1H3,(H,9,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTSDXHQNVQZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1CCNC2=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Structural Features and Functional Groups

The compound contains:

  • A triazolo[4,3-a]pyrazine bicyclic core, which is a fused ring system combining a triazole and pyrazine.

  • A methylamino group (-CH₂-NHCH₃) attached to the triazolo ring.

  • A carbonyl group (C=O) at position 8 of the pyrazine ring.

  • A dihydrochloride salt form, indicating protonation of the amine groups.

This structure suggests potential reactivity in nucleophilic substitutions, acid-base reactions, and possible hydrolase-mediated transformations.

Hydrolysis

The carbonyl group (C=O) may undergo hydrolysis under acidic/basic conditions, forming a carboxylic acid or amide, depending on the catalyst.

Nucleophilic Substitution

The methylamino group (-CH₂-NHCH₃) could act as a leaving group in SN2 reactions, though steric hindrance from the bicyclic system may limit this.

Acid-Base Reactions

As a dihydrochloride salt, the compound is protonated. Treatment with a base (e.g., NaOH) would deprotonate it, potentially altering its solubility and reactivity.

Metal-Catalyzed Reactions

Palladium catalysts (e.g., Pd/C) are used in related syntheses for hydrogenation or coupling reactions, suggesting possible applications in functionalizing the triazolo-pyrazine core .

Stability and Degradation

  • Storage : The compound is stable at room temperature (RT) but requires careful handling due to its corrosive nature (Hazard statements H315, H319, H335) .

  • Hydrolytic Stability : The dihydrochloride form is likely stabilized in acidic aqueous solutions, but prolonged exposure to neutral/alkaline conditions may lead to deprotonation and degradation.

Related Compounds and Comparative Analysis

Structural analogs like 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride and 3-methyl-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine share similar reactivity profiles, including:

  • Electrophilic Substitution : Activation of the pyrazine ring for reactions with nucleophiles.

  • Cyclocondensation : Formation of fused rings via hydrazine-mediated cyclization .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a selective antagonist for the neurokinin-3 receptor (NK-3), which is implicated in several neurological and psychiatric disorders. The following points summarize its key therapeutic applications:

  • Neuropsychiatric Disorders : Research indicates that antagonists of the NK-3 receptor can be beneficial in treating conditions such as depression, anxiety, and schizophrenia . The compound's ability to modulate neurokinin signaling pathways suggests potential efficacy in managing these disorders.
  • CNS Disorders : The compound has shown promise in treating central nervous system disorders including Parkinson's disease and Alzheimer's disease. Its mechanism may involve neuroprotective effects and modulation of neurotransmitter systems .
  • Obesity and Metabolic Disorders : There is evidence supporting the role of NK-3 receptor antagonists in weight management and metabolic regulation. The compound could be explored for its potential to influence appetite and energy expenditure .

Case Studies and Research Findings

  • Neurokinin Receptor Studies :
    • A study detailed the synthesis of various derivatives of triazolo[4,3-a]pyrazines that exhibit selective NK-3 antagonism. These compounds were tested for their effects on behavior in animal models of anxiety and depression, demonstrating significant promise for further development into therapeutic agents .
  • Chiral Synthesis :
    • Research has focused on the chiral synthesis of 5,6,7-(8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines. This work emphasizes the importance of stereochemistry in enhancing biological activity and specificity towards NK-3 receptors .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key References
Target Compound : 3-[(Methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride 3-(Methylaminomethyl) Not explicitly reported Inferred: Cytotoxic, membrane-stabilizing (based on analogs)
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine 8-Cl, 3-CF₃ Not reported Anticancer (preclinical studies)
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride 3-CF₂H, 6-COOH 2155855-15-3 (CAS) Not explicitly reported; structural similarity to DPP-4 inhibitors
Sitagliptin (3R)-3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one 7-Trifluoromethyl-triazolo-pyrazine core 407.37 FDA-approved DPP-4 inhibitor for diabetes
N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide 3-Carboxamide, N-methyl 187.20 (C₇H₁₁N₅O) Not reported; carboxamide group may influence bioavailability
8-Methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride 3-Isopropyl, 8-CH₃ Not reported Structural diversity for SAR studies

Pharmacological Relevance

  • Sitagliptin Analogy: Sitagliptin shares the [1,2,4]triazolo[4,3-a]pyrazine core and demonstrates the therapeutic viability of this scaffold. Its trifluoromethyl group at position 3 and extended side chain are critical for DPP-4 inhibition . The target compound’s methylaminomethyl group may offer a distinct pharmacophore for novel targets.
  • Anticancer Potential: Analogues like 8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine highlight the role of halogenation in enhancing cytotoxicity, suggesting that the target compound’s dihydrochloride form could similarly stabilize interactions with DNA or enzymes in cancer cells .

Biological Activity

The compound 3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula: C8H15Cl2N5O
  • Molecular Weight: 268.14 g/mol
  • CAS Number: 2094628-99-4
  • Purity: Minimum 95% .

Antimicrobial Activity

Research has indicated that derivatives of triazoles, including the compound , exhibit significant antimicrobial properties. A study highlighted the effectiveness of N-substituted amino derivatives against both Gram-positive and Gram-negative bacteria, particularly those producing extended-spectrum beta-lactamases (ESBLs) .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundGram-positive ActivityGram-negative ActivityESBL Resistance
3-[(methylamino)methyl] derivativeHighModerateYes
CefpiromeModerateHighNo
CeftazidimeLowHighYes

Anticancer Potential

The biological activity of triazole derivatives also extends to anticancer properties. Some studies have reported that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For example, a derivative similar to the compound studied was shown to inhibit cell proliferation in breast cancer cells through the modulation of specific signaling pathways .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction: The compound can intercalate with DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Testing

In a controlled study, researchers tested the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics for certain strains .

Case Study 2: Cancer Cell Line Study

A separate study focused on the effects of the compound on human breast cancer cell lines. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers after 48 hours of exposure .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride?

  • Methodology : The compound can be synthesized via cyclization of 3-hydrazinopyrazin-2-one derivatives with carboxylic acids using carbonyldiimidazole (CDI) as a coupling agent. Key steps include refluxing in anhydrous DMF for 24 hours, followed by recrystallization from DMF/i-propanol mixtures. Yield optimization requires precise stoichiometric ratios (e.g., 1.5:1 acid-to-CDI) and controlled reaction temperatures (100°C for activation, followed by reflux) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR (1H/13C) to verify substituent positions and proton environments.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • HPLC with UV detection (≥95% purity threshold) to assess purity, as reported in synthesis protocols .
  • Elemental analysis for C, H, N, and Cl content to validate stoichiometry .

Q. What analytical methods are recommended for determining solubility and stability in preclinical studies?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) with UV-Vis or LC-MS quantification.
  • Stability : Conduct accelerated stability studies (40°C/75% RH) over 4–8 weeks, monitoring degradation via HPLC. Evidence suggests dihydrochloride salts enhance aqueous solubility compared to free bases .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence pharmacokinetic properties compared to the free base?

  • Methodology :

  • Salt screening : Compare dissolution rates, hygroscopicity, and bioavailability using in vitro permeability assays (e.g., Caco-2 cells) and in vivo pharmacokinetic studies.
  • Computational modeling : Apply tools like SwissADME to predict logP, solubility, and drug-likeness. Dihydrochloride salts typically improve solubility but may require pH adjustment for optimal absorption .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response standardization : Use consistent molar concentrations (e.g., µM range) in enzyme inhibition assays (e.g., kinase profiling).
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity discrepancies.
  • Meta-analysis : Cross-reference data with structurally analogous triazolopyrazinones (e.g., celecoxib derivatives) to identify structure-activity relationships (SAR) .

Q. How can computational chemistry optimize reaction pathways for scale-up synthesis?

  • Methodology :

  • Reaction path search : Use quantum chemical calculations (DFT) to model transition states and identify energy barriers.
  • Machine learning : Train models on existing reaction datasets (e.g., ICReDD’s approach) to predict optimal solvents, catalysts, and temperatures. This reduces trial-and-error experimentation by >50% .

Q. What in vitro assays are most suitable for evaluating the compound’s potential as a kinase inhibitor?

  • Methodology :

  • Kinase profiling : Use radiometric (33P-ATP) or fluorescence-based (ADP-Glo) assays against a panel of 50–100 kinases.
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination via MTT/WST-1 assays. Normalize results to reference inhibitors (e.g., staurosporine) .

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